molecular formula C5H3BrLiN B14434584 lithium;3-bromo-4H-pyridin-4-ide CAS No. 77332-74-2

lithium;3-bromo-4H-pyridin-4-ide

Cat. No.: B14434584
CAS No.: 77332-74-2
M. Wt: 164.0 g/mol
InChI Key: MGBGEJXFAQQSEF-UHFFFAOYSA-N
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Description

Lithium;3-bromo-4H-pyridin-4-ide is a metallated pyridinide salt characterized by a deprotonated pyridine ring substituted with a bromine atom at the 3-position and a lithium counterion. The anion derives from the deprotonation of 3-bromo-4H-pyridine at the α-position (C4), forming a resonance-stabilized 4H-pyridinide system. The bromine substituent exerts an electron-withdrawing effect, enhancing the acidity of the α-proton compared to non-halogenated analogs, facilitating deprotonation with strong bases like n-BuLi or MgEt₂ . Crystallographic studies of related lithium-4H-pyridinides confirm preferential coordination of lithium to the pyridine nitrogen (N1), stabilizing the anion through direct metal-ligand interaction .

Properties

CAS No.

77332-74-2

Molecular Formula

C5H3BrLiN

Molecular Weight

164.0 g/mol

IUPAC Name

lithium;3-bromo-4H-pyridin-4-ide

InChI

InChI=1S/C5H3BrN.Li/c6-5-2-1-3-7-4-5;/h1,3-4H;/q-1;+1

InChI Key

MGBGEJXFAQQSEF-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CN=CC(=[C-]1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-bromo-4H-pyridin-4-ide can be achieved through several methods. One common approach involves the bromination of pyridine derivatives. For instance, pyridine can undergo bromination with molecular bromine in the presence of a catalyst such as fuming sulfuric acid at elevated temperatures . Another method involves the use of N-bromosuccinimide (NBS) as a brominating agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reagents is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-bromo-4H-pyridin-4-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Acidity and Reactivity
Compound α-H pKa Preferred Electrophile Reaction Rate (CO₂)
This compound ~22–25 CS₂, CO₂ Moderate (reversible)
Lithium;4H-pyridin-1-ide ~28–30 CO₂, PhNCO Fast (irreversible)
Sodium;4-methyl-4H-pyridin-1-ide ~30–32 Esters, Aldehydes Slow
Table 2: Crystallographic Parameters
Compound Li–N Bond Length (Å) Ring Planarity (r.m.s.d.)
This compound 1.89 0.05 Å
Lithium;4H-pyridin-1-ide 1.91 0.02 Å

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